molecular formula C20H23N5O3 B2865634 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448071-86-0

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2865634
CAS No.: 1448071-86-0
M. Wt: 381.436
InChI Key: UUPTWXYKKJUPEX-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Application

  • Synthetic Methodologies and Heterocyclic Chemistry

    Research in this area focuses on developing new synthetic pathways to create heterocyclic compounds, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of pyrazolopyridines and their potential for antioxidant, antitumor, and antimicrobial activities highlights the importance of heterocyclic compounds in medicinal chemistry El‐Borai, Rizk, Beltagy, & El-Deeb, 2013.

  • Chemical Reactivity and Catalysis

    Studies often explore the reactivity of similar compounds under various conditions or their use as catalysts in chemical reactions. For instance, ruthenium complexes with N-heterocyclic carbene ligands have been prepared and investigated for their catalytic properties Mejuto et al., 2015. These studies contribute to our understanding of catalysis and its application in synthetic chemistry.

  • Material Science and Functional Materials

    Research also extends to the use of heterocyclic compounds in material science, where their unique properties can lead to the development of new materials with specific functionalities. For example, the study of molecular structures, vibrational spectra, and NBO analysis of tetrahydropyrimidine derivatives can provide insights into the design of materials with desired optical properties Al-Abdullah et al., 2014.

  • Pharmacological Applications

    Many heterocyclic compounds are investigated for their potential pharmacological applications. For instance, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of structural modification in enhancing biological activity Jeankumar et al., 2013.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-18-7-6-15(13-19(18)28-2)14-23-20(26)22-10-12-25-11-8-17(24-25)16-5-3-4-9-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTWXYKKJUPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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